Technical Guide: 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride
Technical Guide: 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride
CAS Number: 1191545-46-6[1][2][3]
Executive Summary
This technical guide profiles 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride , a specialized organosulfur building block used critically in the synthesis of bioactive sulfonamides.[3] Distinguished by its 1,2,3-substitution pattern , this compound introduces a unique steric and electronic environment to drug scaffolds.[3] The ortho-methyl group provides conformational restriction, while the meta-trifluoromethyl moiety enhances lipophilicity and metabolic stability—two pillars of modern medicinal chemistry.[3]
This document outlines the physicochemical properties, validated synthesis routes, self-validating experimental protocols for sulfonamide coupling, and safety standards required for handling this corrosive reagent.[3]
Physicochemical Profile
The compound is characterized by the presence of a reactive sulfonyl chloride head group (
| Property | Data | Note |
| CAS Number | 1191545-46-6 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 258.65 g/mol | |
| Physical State | Low-melting solid or semi-solid | Tendency to supercool; store cold.[3][4] |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl.[3] |
| Reactivity Class | Electrophile (Hard) | Susceptible to nucleophilic attack by amines/thiols.[3] |
Synthesis & Manufacturing Logic
While direct chlorosulfonation of 2-methyl-3-(trifluoromethyl)benzene is possible, it often suffers from poor regioselectivity, yielding mixtures of isomers (e.g., para vs. ortho substitution relative to the directing methyl group).[3]
The Superior Route: The Meerwein Reaction To ensure the precise 1,2,3-substitution pattern, the preferred synthesis proceeds via the diazotization of 2-methyl-3-(trifluoromethyl)aniline .[3] This method guarantees regiochemical integrity.[3]
Mechanism & Causality[3]
-
Diazotization: The aniline amine is converted to a diazonium salt (
), a widely used leaving group.[3] -
Chlorosulfonylation: The diazonium species undergoes a radical-mediated substitution with sulfur dioxide (
) in the presence of a copper(II) catalyst.[3] The copper mediates the electron transfer, preventing side reactions like phenol formation.[3]
Synthesis Pathway Diagram[3]
Figure 1: Regioselective synthesis via the Meerwein reaction ensures the sulfonyl group is installed exactly at position 1, avoiding isomer mixtures common in electrophilic aromatic substitution.[4]
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesize a sulfonamide derivative by coupling 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride with a primary amine.
Expert Insight: Due to the ortho-methyl group (Position 2), the sulfonyl center (Position 1) is sterically crowded.[3] Standard protocols must be adjusted:
-
Increased Temperature/Time: Room temperature reactions may be sluggish; mild heating (40°C) is often required for bulky amines.[3]
-
Catalysis: The addition of DMAP (4-Dimethylaminopyridine) is recommended to accelerate the formation of the reactive sulfonyl-pyridinium intermediate.[3]
Materials
-
Reagent: 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)[3]
-
Nucleophile: Primary Amine (1.1 equiv)[3]
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv) - Scavenges HCl byproduct.[3]
-
Catalyst: DMAP (0.1 equiv) - Nucleophilic catalyst.[3]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[3]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Reagent Addition:
-
Cool the mixture to 0°C (ice bath). The ortho-methyl group reduces reactivity, but cooling is still necessary to control the initial exotherm and prevent disulfonimide side-products.[3]
-
Add 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) dropwise (dissolved in minimal DCM) over 10 minutes.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (RT).
-
TLC/LC-MS Checkpoint (2 hours):
-
If SM remains: Add DMAP (0.1 equiv) and heat to 40°C.
-
Target: Disappearance of the sulfonyl chloride peak (reactive species) and appearance of the sulfonamide mass (
).[3]
-
-
-
Work-up:
-
Purification:
Workflow Visualization
Figure 2: Operational workflow for coupling sterically hindered sulfonyl chlorides. The decision diamond emphasizes the need for catalytic intervention (DMAP) due to the ortho-methyl effect.[3]
Applications in Drug Discovery[3][5]
The 2-methyl-3-(trifluoromethyl)phenyl motif is a high-value "warhead" carrier or scaffold element.[3]
-
Conformational Locking: The 2-methyl group creates a "molecular doorstop," forcing the sulfonamide bond out of planarity with the phenyl ring.[3] This can lock the molecule into a bioactive conformation that fits specific receptor pockets (e.g., GPCRs or Kinase hinge regions) better than the planar, non-methylated analog.[3]
-
Metabolic Shielding: The 3-trifluoromethyl group blocks metabolic oxidation at the meta position.[3] Furthermore, the electron-withdrawing nature of
increases the acidity of the sulfonamide (pKa 10), enhancing hydrogen bond donor capability.[3]
Target Classes:
-
Chemokine Receptor Antagonists: Sulfonamides are classic cores for CCR/CXCR antagonists.[3]
-
Ion Channel Modulators: Used in designing Nav1.7 inhibitors for pain management.[3]
Safety & Handling (H314)
Hazard Classification: Skin Corrosion/Irritation (Category 1B).[3][5][6]
-
Water Reactivity: Reacts vigorously with water to generate Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid.[3]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress will degrade the solid into a sticky, acidic gum.[3]
References
-
Oakwood Chemical. Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride.[3] Retrieved from [3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Sulfonyl Chlorides and Medicinal Chemistry Applications.[3] Retrieved from [3]
-
Organic Syntheses. Preparation of substituted benzenesulfonyl chlorides via the Meerwein Reaction.[3] Org.[3][7] Synth. 1981, 60, 121.[3][7] Retrieved from [3]
-
Journal of Medicinal Chemistry. Strategies for the use of the trifluoromethyl group in drug discovery. (General Reference on CF3 Pharmacophores). Retrieved from [3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-3-trifluoromethylbenzenesulfonyl chloride [oakwoodchemical.com]
- 3. prepchem.com [prepchem.com]
- 4. 2991-42-6|4-(Trifluoromethyl)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
